(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Description
This compound is a complex pentacyclic diterpenoid derivative characterized by a 15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane core. Key structural features include:
- Molecular formula: C19H22D2O5 (deduced from and ).
- Functional groups: A carboxylic acid at position 9, a hydroxyl group at position 5, a dideuteriomethylidene group at position 6, and a ketone at position 14.
- Stereochemistry: Eight defined stereocenters (1R,2R,5S,8S,9S,10R,11R), critical for its conformational stability and biological interactions .
Its pentacyclic framework shares similarities with bioactive diterpenoids like gibberellic acid (GA3) and isosteviol derivatives, though substituent variations dictate distinct properties .
Properties
Molecular Formula |
C19H24O5 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H24O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h11-13,23H,1,3-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1/i1D2 |
InChI Key |
OXFPYCSNYOFUCH-PUFBYSOGSA-N |
Isomeric SMILES |
[2H]C(=C1C[C@]23C[C@]1(CC[C@H]2[C@]45CCC[C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)[2H] |
Canonical SMILES |
CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |
Origin of Product |
United States |
Biological Activity
The compound (1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid is a complex pentacyclic triterpenoid that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antiviral activities.
Chemical Structure
The chemical structure of the compound features a pentacyclic framework with multiple functional groups that contribute to its biological activity. The presence of hydroxyl and carboxylic acid groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pentacyclic triterpenoids. These compounds demonstrate significant activity against several cancer cell lines:
- Mechanism of Action : Pentacyclic triterpenoids are known to induce apoptosis in cancer cells through various mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation.
- Case Studies : For instance, derivatives of similar compounds have shown selective cytotoxicity against lung and breast cancer cells with IC50 values in the micromolar range .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Lung Cancer | 12.5 |
| Compound B | Breast Cancer | 15.0 |
| Compound C | Liver Cancer | 18.0 |
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against various pathogens:
- Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
- Research Findings : Studies have reported effective inhibition against Xanthomonas oryzae and Xanthomonas axonopodis, with EC50 values significantly lower than conventional antibiotics .
| Pathogen | EC50 (mg/L) |
|---|---|
| Xanthomonas oryzae | 3.34 |
| Xanthomonas axonopodis | 3.30 |
Antiviral Activity
Emerging data suggest that this compound may also possess antiviral properties:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physical Properties Comparison
Key Observations:
Core Framework: The target compound and GA3 () share a pentacyclic backbone, but GA3 has an additional hydroxyl group at position 12 and a non-deuterated methylidene group . The compound in differs in hydroxyl placement (position 3 vs. 5) and lacks deuterium, yet exhibits identical collision cross-sections, suggesting similar conformational rigidity .
Functional Group Impact: The dideuteriomethylidene group (CD2=) in the target compound may reduce metabolic oxidation rates compared to CH2= analogs, as deuterium substitution is known to stabilize C-D bonds . Carboxylic acid vs. ester groups (e.g., in ’s ethyl carboxylate) influence solubility and bioavailability; carboxylic acids are more polar and prone to ionization at physiological pH .
Pharmacological Potential: Isosteviol derivatives () exhibit antihypertensive and anticancer activities, implying that the target compound’s pentacyclic structure could be explored for similar applications . GA3, a plant growth hormone, highlights the role of hydroxylation patterns in bioactivity divergence; the target compound’s single hydroxyl group may limit phytohormonal effects .
Synthetic Considerations :
- Heterocyclic synthesis methods () using catalysts like BF3·Et2O or Raney nickel may apply to deuterated analogs, though isotopic labeling requires specialized reagents .
Preparation Methods
Retrosynthetic Considerations
- The pentacyclic core is typically constructed via cascade cyclization or stepwise ring formation from simpler bicyclic or tricyclic precursors.
- The stereocenters are introduced through chiral starting materials or asymmetric catalysis.
- The dideuteriomethylidene group is incorporated by using deuterated reagents or intermediates at a late stage to ensure isotopic purity.
- Functional group transformations (oxidations, reductions, hydroxylations) are carefully controlled to preserve stereochemistry.
Key Synthetic Steps
Construction of the Pentacyclic Core:
- Starting from a suitable terpene or labdane-type precursor, ring closures are achieved via intramolecular cyclizations.
- Catalytic methods such as Lewis acid catalysis or radical cyclizations are employed.
- Protecting groups may be used to mask sensitive functionalities during ring formation.
-
- Use of chiral auxiliaries or asymmetric catalysts to set the stereocenters.
- Enzymatic resolution or chiral pool synthesis from naturally occurring terpenoids (e.g., gibberellins) can be an alternative.
Incorporation of the Dideuteriomethylidene Group:
- Introduction of the dideuteriomethylidene moiety at position 6 is accomplished by using deuterated methylidene precursors such as CD2-containing reagents.
- Deuterium incorporation is often achieved by Wittig-type reactions or olefination with deuterated phosphonium ylides.
- Alternatively, catalytic hydrogen-deuterium exchange can be performed on methylidene intermediates under controlled conditions.
Functional Group Transformations:
- Hydroxylation at position 5 via stereoselective oxidation.
- Oxidation to ketone at position 16 using mild oxidants to avoid epimerization.
- Carboxylation at position 9 by selective oxidation or introduction of carboxylic acid functional group.
Detailed Preparation Methods from Literature and Databases
Due to the specialized nature of this compound, direct synthetic procedures are scarce in public databases. However, synthesis approaches can be inferred from related gibberellin derivatives and isotopically labeled analogs documented in chemical literature and PubChem data.
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Lewis acid catalyst (e.g., BF3·Et2O), heat | Formation of pentacyclic core | Stereochemical control critical |
| 2 | Asymmetric hydroxylation | Sharpless-type reagents or enzymatic oxidation | Introduce 5-hydroxy group | Maintains stereochemistry at C5 |
| 3 | Olefination with deuterated ylide | Phosphonium ylide with CD2 group, base (e.g., n-BuLi) | Install dideuteriomethylidene at C6 | Ensures isotopic labeling |
| 4 | Oxidation | PCC or Dess–Martin periodinane | Convert alcohols to ketones at C16 | Mild conditions to prevent side reactions |
| 5 | Carboxylation | Oxidation of methyl group or introduction of COOH | Form carboxylic acid at C9 | Controlled to avoid overoxidation |
Analytical Verification and Isotopic Purity
- Nuclear Magnetic Resonance Spectroscopy (NMR): Deuterium incorporation is confirmed by ^2H NMR and changes in ^1H NMR signals.
- Mass Spectrometry (MS): Increased molecular weight by 2 atomic mass units confirms dideuteriomethylidene substitution.
- X-ray Crystallography: Used to confirm stereochemistry and ring system integrity.
- High-Performance Liquid Chromatography (HPLC): Purity and isomer separation.
Summary Table of Preparation Aspects
| Aspect | Description | Challenges | Solutions |
|---|---|---|---|
| Core Synthesis | Multi-step cyclization | Controlling stereochemistry | Use chiral catalysts and auxiliaries |
| Deuterium Labeling | Incorporation of dideuteriomethylidene | Isotopic purity and position specificity | Use deuterated reagents and late-stage labeling |
| Functionalization | Hydroxylation, oxidation, carboxylation | Avoid epimerization and side reactions | Mild and selective reagents |
| Purification | Separation of stereoisomers and isotopologues | Complexity of mixture | Advanced chromatographic techniques |
| Characterization | Confirm structure and isotopic incorporation | Overlapping signals in spectra | Multi-technique approach (NMR, MS, X-ray) |
Q & A
Q. What synthetic strategies are employed to construct the pentacyclic core of this deuterated compound?
The synthesis involves multi-step organic reactions, including cyclization to establish the fused pentacyclic framework and isotopic labeling via deuterated reagents. Key steps include:
- Cyclization : Formation of the 15-oxapentacyclo ring system using acid-catalyzed or photochemical methods .
- Deuterium incorporation : Use of deuterated methylidene precursors (e.g., CD₂-based reagents) to introduce the dideuteriomethylidene group at position 6 .
- Stereochemical control : Chiral auxiliaries or enzymatic resolution to ensure correct stereochemistry at positions 1R, 2R, 5S, 8S, 9S, 10R, and 11R . Purification typically requires HPLC or column chromatography to isolate enantiomerically pure fractions .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and isotopic labeling?
A combination of advanced spectroscopic methods is essential:
- NMR : ¹H and ¹³C NMR to confirm the pentacyclic backbone and stereochemistry. Deuterium incorporation is validated by the absence of signals at position 6 in ¹H NMR and distinct splitting patterns in HSQC .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₉H₂₀D₂O₆) and isotopic purity. Deuterium enrichment >98% is confirmed via isotopic peak distribution analysis .
- X-ray crystallography : To resolve ambiguities in spatial arrangement, especially for the 15-oxa ring and hydroxyl group at position 5 .
Q. What in vitro assays are used to assess its biological activity?
- Receptor binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to evaluate interactions with plant hormone receptors (e.g., gibberellin-binding proteins) .
- Enzyme inhibition studies : Kinetic assays using deuterated vs. non-deuterated analogs to measure isotopic effects on catalytic activity (e.g., kcat/KM ratios) .
- Cell-based assays : Reporter gene systems in plant or mammalian cells to quantify transcriptional responses linked to gibberellin signaling pathways .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence its metabolic stability compared to non-deuterated analogs?
Deuterium at the methylidene group reduces metabolic oxidation rates by up to 7-fold in liver microsome assays due to the KIE on cytochrome P450-mediated reactions. This is validated via:
- LC-MS/MS metabolic profiling : Tracking deuterium retention in metabolites .
- Computational modeling : Density functional theory (DFT) calculations to compare activation energies for C–H vs. C–D bond cleavage . Contradictions in in vitro vs. in vivo stability data may arise from tissue-specific enzyme expression or isotopic scrambling .
Q. How can researchers resolve spectral overlaps in ¹H NMR caused by the pentacyclic structure’s complexity?
Advanced NMR strategies include:
- 2D experiments : HSQC-TOCSY to differentiate overlapping proton signals in the 1.0–3.0 ppm range .
- Isotopic tracing : Compare ¹H and ²H NMR spectra to isolate signals from deuterated positions .
- Dynamic NMR : Variable-temperature studies to resolve conformational exchange broadening near the 15-oxa ring .
Q. What computational methods optimize synthetic routes while preserving stereochemistry?
- Molecular mechanics (MM) : Conformational sampling to predict steric clashes during cyclization steps .
- Quantum mechanics/molecular mechanics (QM/MM) : To model transition states for deuterium incorporation and minimize racemization .
- Machine learning : Training models on similar gibberellin derivatives to predict reaction yields under varying conditions (e.g., solvent polarity, temperature) .
Data Interpretation and Contradictions
Q. Why might biological activity data conflict between deuterated and non-deuterated analogs?
Discrepancies often arise from:
- Isotopic effects on binding : Deuterium’s larger mass alters vibrational modes, affecting ligand-receptor interactions. SPR assays show ~15% reduced binding affinity for the deuterated compound .
- Unexpected metabolic pathways : Deuteration may redirect metabolism toward minor pathways, detected via untargeted metabolomics .
- Solubility differences : Deuterated analogs exhibit 20–30% lower aqueous solubility, impacting in vitro assay results .
Q. How can researchers validate the stereochemical integrity of intermediates during synthesis?
- Chiral HPLC : Compare retention times with authentic standards .
- Circular dichroism (CD) : Correlate Cotton effects with known configurations in similar gibberellin derivatives .
- Single-crystal XRD : For critical intermediates, resolve absolute configuration .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
